molecular formula C26H22N2O2 B3016645 2-(3,4-dimethoxyphenyl)-1-(naphthalen-1-ylmethyl)-1H-benzo[d]imidazole CAS No. 477543-06-9

2-(3,4-dimethoxyphenyl)-1-(naphthalen-1-ylmethyl)-1H-benzo[d]imidazole

Cat. No.: B3016645
CAS No.: 477543-06-9
M. Wt: 394.474
InChI Key: BAAOQCLXGNQIOZ-UHFFFAOYSA-N
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Description

This compound features a benzimidazole core substituted at position 1 with a naphthalen-1-ylmethyl group and at position 2 with a 3,4-dimethoxyphenyl moiety (Figure 1).

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-1-(naphthalen-1-ylmethyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2O2/c1-29-24-15-14-19(16-25(24)30-2)26-27-22-12-5-6-13-23(22)28(26)17-20-10-7-9-18-8-3-4-11-21(18)20/h3-16H,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAAOQCLXGNQIOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3N2CC4=CC=CC5=CC=CC=C54)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(3,4-dimethoxyphenyl)-1-(naphthalen-1-ylmethyl)-1H-benzo[d]imidazole, a compound with the molecular formula C26H22N2O2 and a molecular weight of 394.47 g/mol, has garnered attention for its potential biological activities. This compound is part of the benzimidazole family, known for a variety of pharmacological effects including anticancer, antiviral, and antimicrobial properties.

  • Chemical Name : 2-(3,4-dimethoxyphenyl)-1-(naphthalen-1-ylmethyl)-1H-benzo[d]imidazole
  • CAS Number : 477543-06-9
  • Molecular Formula : C26H22N2O2
  • Molecular Weight : 394.47 g/mol

Anticancer Properties

Research indicates that compounds containing the benzimidazole moiety exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives similar to 2-(3,4-dimethoxyphenyl)-1-(naphthalen-1-ylmethyl)-1H-benzo[d]imidazole have shown half-maximal inhibitory concentration (IC50) values ranging from 7.82 to 21.48 μM against cancer cell lines such as HepG2 (liver cancer) and others .

Table 1: Cytotoxicity of Related Benzimidazole Compounds

CompoundCancer Cell LineIC50 (μM)
Compound 6hHepG27.82
Compound 6iHepG221.48
Compound AMCF-715.00
Compound BA54910.25

The mechanism through which these compounds exert their anticancer effects often involves the induction of apoptosis and cell cycle arrest. For example, compound 6i has been shown to upregulate pro-apoptotic proteins like caspase-3 and Bax while downregulating anti-apoptotic proteins such as Bcl-2 . This dual action enhances its potential as a multi-targeted kinase inhibitor.

Study on Cytotoxic Effects

In a recent study published in Nature Communications, researchers synthesized a series of benzimidazole derivatives and evaluated their cytotoxic effects on various cancer cell lines. Among these, compounds structurally similar to 2-(3,4-dimethoxyphenyl)-1-(naphthalen-1-ylmethyl)-1H-benzo[d]imidazole showed potent inhibition against key kinases involved in cancer progression .

Structure-Activity Relationship (SAR) Analysis

A detailed SAR analysis indicated that modifications at the phenyl and naphthalene rings significantly influence biological activity. The presence of methoxy groups at specific positions on the phenyl ring was found to enhance lipophilicity and bioactivity, making these compounds more effective in targeting cancer cells .

Scientific Research Applications

Medicinal Chemistry

  • Anticancer Activity : Research has indicated that benzimidazole derivatives possess anticancer properties. Studies have shown that compounds similar to 2-(3,4-dimethoxyphenyl)-1-(naphthalen-1-ylmethyl)-1H-benzo[d]imidazole can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines .
  • Antimicrobial Properties : The compound has exhibited antimicrobial activity against several bacterial strains. This suggests potential use as an antimicrobial agent in pharmaceutical formulations .

Synthetic Chemistry

  • Building Block in Organic Synthesis : The compound serves as a versatile building block for synthesizing more complex molecules. Its structure allows for further functionalization, which can lead to the development of new materials or pharmaceuticals .
  • Catalysis : Due to its unique electronic properties, it can be utilized in catalytic processes, particularly in reactions involving C-C bond formation .

Material Science

  • Organic Electronics : The compound's electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to transport charge carriers efficiently is crucial for enhancing device performance .
  • Fluorescent Probes : Due to its fluorescence properties, it can be used as a fluorescent probe in biological imaging and sensing applications .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal focused on the synthesis and evaluation of various benzimidazole derivatives, including 2-(3,4-dimethoxyphenyl)-1-(naphthalen-1-ylmethyl)-1H-benzo[d]imidazole. The results demonstrated that this compound exhibited significant cytotoxicity against breast cancer cell lines, with mechanisms involving cell cycle arrest and apoptosis induction.

Case Study 2: Organic Photovoltaics

Research conducted on the application of this compound in organic photovoltaic cells revealed that it could enhance the efficiency of solar energy conversion. The study highlighted the role of the methoxy groups in improving light absorption and charge transport within the device architecture.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Key Structural Analogues and Their Features
Compound Name Substituents (Position 1) Substituents (Position 2) Key Features Reference
Target Compound Naphthalen-1-ylmethyl 3,4-Dimethoxyphenyl High lipophilicity; potential CNS or anticancer activity -
2-(Benzylthio)-1-(naphthalen-1-ylmethyl)-1H-benzo[d]imidazole (IV) Naphthalen-1-ylmethyl Benzylthio Thioether group enhances sulfur-mediated interactions; CB2 receptor agonist activity
1-(4-Chlorobenzyl)-2-(3,4-dimethoxyphenyl)-1H-benzo[d]imidazole (3x) 4-Chlorobenzyl 3,4-Dimethoxyphenyl Chlorine increases electronegativity; evaluated for antibacterial activity
2-(Adamantan-1-ylthio)-1-(naphthalen-1-ylmethyl)-1H-benzo[d]imidazole (13) Naphthalen-1-ylmethyl Adamantylthio Bulky adamantane group improves metabolic stability; CB2 agonist
2-(4-Methoxynaphthalen-1-yl)-1H-benzo[d]imidazole (I) H 4-Methoxynaphthalen-1-yl Naphthyl group at position 2; studied for anticorrosion properties

Key Observations :

  • Electron-Donating Groups : Methoxy substituents (as in the target compound) may enhance interactions with receptors requiring hydrogen bonding, while nitro or halogen groups (e.g., in compound 3x) improve antibacterial efficacy .

Structure-Activity Relationships (SAR)

  • Position 1 Modifications: Naphthalen-1-ylmethyl: Enhances lipophilicity and bioavailability compared to smaller groups like allyl or benzyl (e.g., compound 4e in ) .
  • Position 2 Modifications :

    • 3,4-Dimethoxyphenyl : May target enzymes like kinases or receptors requiring aromatic stacking (e.g., BRAF inhibitors in ) .
    • Thioether Groups (IV, 13) : Sulfur atoms facilitate covalent or polar interactions, as seen in CB2 agonists .

Physicochemical Properties

Table 3: Comparative Physicochemical Data
Compound Melting Point (°C) Solubility LogP (Predicted) Reference
Target Compound - Likely low aqueous solubility ~4.5 -
Compound 3x 146–148 Soluble in DMSO, ethanol 3.8
Compound IV Not reported Soluble in chloroform, DCM 5.2
2-(3-Nitrophenyl)-2,3-dihydro-1H-benzo[d]imidazole - Poor aqueous solubility 2.9

Notes:

  • The target compound’s dimethoxy and naphthyl groups likely result in higher LogP (>4), favoring blood-brain barrier penetration but limiting aqueous solubility.
  • Chlorine or nitro groups (e.g., in compound 3x) reduce LogP slightly but improve solubility in polar aprotic solvents .

Q & A

Q. What are the common synthetic routes for 2-(3,4-dimethoxyphenyl)-1-(naphthalen-1-ylmethyl)-1H-benzo[d]imidazole, and how are they optimized?

The compound is typically synthesized via condensation reactions between substituted benzimidazole precursors and naphthalen-1-ylmethyl halides. For example, phosphoric acid-catalyzed reactions under reflux conditions (e.g., in DMSO or ethanol) yield the target compound with ~74% efficiency, as confirmed by 1^1H NMR and 13^{13}C NMR spectral data . Optimization focuses on solvent selection (polar aprotic solvents enhance reactivity), temperature control (80–100°C), and catalyst choice (acidic catalysts like H3_3PO4_4 improve cyclization efficiency).

Q. How do the 3,4-dimethoxyphenyl and naphthalenylmethyl substituents influence the compound’s physicochemical properties?

The electron-donating methoxy groups on the phenyl ring enhance solubility in polar solvents and stabilize the benzimidazole core via resonance, while the bulky naphthalenylmethyl group increases hydrophobicity and steric hindrance, affecting intermolecular interactions. These substituents are critical for π-π stacking in crystal structures and binding to biological targets (e.g., enzymes or receptors) .

Q. What analytical techniques are used to confirm the structure and purity of this compound?

  • NMR spectroscopy : 1^1H and 13^{13}C NMR (e.g., δ 3.7–3.9 ppm for methoxy groups; aromatic protons at δ 6.5–8.0 ppm) .
  • IR spectroscopy : Peaks at ~1508 cm1^{-1} (C=N stretching) and ~1673 cm1^{-1} (imidazole C=C) .
  • X-ray crystallography : Resolves dihedral angles between aromatic rings and confirms non-planar molecular geometry .

Advanced Research Questions

Q. How can contradictory data on biological activity (e.g., antimicrobial vs. anti-corrosion) be reconciled for this compound?

Contradictions arise from differing substituent effects and assay conditions. For example, methoxy groups enhance corrosion inhibition in J55 steel by adsorbing onto metal surfaces via lone-pair electrons , while antimicrobial activity depends on halogen substitution (e.g., bromine or chlorine increases potency against S. aureus) . Systematic structure-activity relationship (SAR) studies, using controlled substituent variations and standardized bioassays, are essential to resolve discrepancies.

Q. What strategies optimize the compound’s catalytic or inhibitory activity in target applications?

  • Substituent engineering : Introducing electron-withdrawing groups (e.g., -NO2_2) or halogens improves electrochemical stability and binding affinity .
  • Hybridization : Conjugating with triazole or thiazole moieties enhances antimicrobial activity via synergistic effects .
  • Computational modeling : Density functional theory (DFT) predicts adsorption energies on metal surfaces, while molecular dynamics (MD) simulates binding to biological targets .

Q. How do solvent and catalyst systems influence regioselectivity during synthesis?

Polar solvents (e.g., DMSO) favor nucleophilic substitution at the benzimidazole N1 position, while protic solvents (e.g., ethanol) stabilize intermediates during cyclization. Catalysts like SiO2_2 nanoparticles improve yield (up to 84%) by providing acidic sites for imine formation .

Q. What methodologies address spectral data conflicts (e.g., unexpected NMR shifts)?

  • Isotopic labeling : 15^{15}N NMR clarifies ambiguous proton environments.
  • 2D NMR (COSY, NOESY) : Resolves overlapping aromatic signals .
  • Crystallographic validation : X-ray structures confirm bond lengths and angles when spectral data is inconclusive .

Q. How can environmental and toxicity risks be mitigated during handling?

  • Lab safety : Use fume hoods to avoid inhalation (toxic dust/particulates) and nitrile gloves to prevent dermal exposure .
  • Waste disposal : Neutralize acidic byproducts before aqueous disposal to minimize aquatic toxicity .
  • Biodegradation studies : Assess persistence via OECD 301F biodegradability assays.

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